What are the chemical properties of Ethyl 2-[(2-chloroacetyl)amino]acetate?
What are the chemical properties of Ethyl 2-[(2-chloroacetyl)amino]acetate?
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-[(2-chloroacetyl)amino]acetate
Abstract
Ethyl 2-[(2-chloroacetyl)amino]acetate, a bifunctional organic molecule, serves as a crucial and highly versatile intermediate in modern synthetic chemistry. Possessing both a reactive chloroacetyl moiety and an ethyl ester group, it is a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, characteristic reactivity, and key applications. Methodologies for its analytical characterization and essential safety protocols are also detailed, providing a holistic resource for researchers and drug development professionals.
Physicochemical and Structural Properties
Ethyl 2-[(2-chloroacetyl)amino]acetate (CAS No: 41602-50-0) is a compound whose utility is defined by its distinct structural features. The molecule incorporates an electrophilic carbon center, a good leaving group (chloride), and an ester functionality, predisposing it to a range of chemical transformations. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 41602-50-0 | [1] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| InChI Key | GSHWWBSVIZYONT-UHFFFAOYSA-N | [1] |
| Appearance | Data not widely published; expected to be a solid or oil | - |
| Solubility | Soluble in common organic solvents like dichloromethane | [1] |
Synthesis and Purification
The most direct and widely employed method for synthesizing Ethyl 2-[(2-chloroacetyl)amino]acetate is the N-acylation of ethyl 2-aminoacetate (glycine ethyl ester) with chloroacetyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, requiring careful control of temperature and pH to achieve high yields and purity.
Synthesis Workflow Diagram
Caption: Fig. 1: General workflow for the synthesis of Ethyl 2-[(2-chloroacetyl)amino]acetate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-[(2-chloroacetyl)amino]acetate via N-acylation.
Materials:
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Ethyl 2-aminoacetate hydrochloride (1 equiv.)
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Chloroacetyl chloride (1.1 equiv.)
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Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 equiv.)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and Hexanes (for chromatography)
Procedure:
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Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add ethyl 2-aminoacetate hydrochloride and anhydrous DCM.
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Basification & Cooling: Cool the resulting slurry to 0°C using an ice bath. Add the base (e.g., K₂CO₃) portion-wise. If using a liquid base like TEA, add it dropwise. Stir for 20-30 minutes to liberate the free amine. It is critical to cool the reaction mixture, often to as low as -10°C, before adding the acylating agent to control the exothermic reaction and prevent side-product formation.[1]
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Acylation: Add chloroacetyl chloride dropwise to the cold, stirring mixture via a syringe or dropping funnel. Maintain the temperature below 5°C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is centered on the chloroacetyl group. The α-chloro carbon is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of substitution reactions.[1] This makes the chlorine atom an excellent leaving group.
This electrophilic nature is the cornerstone of its utility, allowing it to act as an efficient alkylating agent for a wide variety of nucleophiles, including amines, thiols, and carbanions.
Mechanism of Nucleophilic Substitution
Caption: Fig. 2: Sₙ2 mechanism at the α-chloro carbon.
Applications in Medicinal Chemistry and Drug Development
Ethyl 2-[(2-chloroacetyl)amino]acetate is a premier starting material for synthesizing heterocyclic scaffolds, which form the core of many pharmaceutical drugs. Its bifunctional nature allows for the rapid construction of five- and six-membered rings. For instance, it can react with thiourea or thioamides in a Hantzsch-type synthesis to form aminothiazole derivatives, a privileged structure in medicinal chemistry.
Example: Synthesis of an Aminothiazole Derivative
The reaction of Ethyl 2-[(2-chloroacetyl)amino]acetate with a thiourea derivative is a classic route to 2-aminothiazoles. This transformation is foundational in building blocks for various biologically active agents.
Caption: Fig. 3: Pathway for aminothiazole synthesis.
Analytical Characterization
Protocol: GC-MS for Purity and Identity Confirmation
Objective: To assess the purity and confirm the molecular weight of synthesized Ethyl 2-[(2-chloroacetyl)amino]acetate.
Instrumentation & Conditions:
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Gas Chromatograph: Agilent GC system or equivalent.
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Mass Spectrometer: Mass Selective Detector (MSD).
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Column: DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]
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Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
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Inlet: Split/splitless injector, 250°C, split ratio 50:1.
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Oven Program:
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Initial temperature: 80°C, hold for 2 min.
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Ramp: 15°C/min to 280°C.
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Hold: 5 min at 280°C.
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MSD Conditions:
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Transfer Line: 280°C.
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Ion Source: 230°C.
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Quadrupole: 150°C.
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Scan Range: 40-400 amu.
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Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
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Injection: Inject 1 µL of the prepared sample into the GC.
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Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
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Analysis:
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Purity: Assess purity by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
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Identity: Confirm the identity by analyzing the mass spectrum of the main peak. Look for the molecular ion (M⁺) at m/z ≈ 179/181 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns (e.g., loss of the ethoxy group, cleavage of the amide bond).
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-[(2-chloroacetyl)amino]acetate is not widely available, its structural similarity to other α-chloro esters and amides necessitates stringent safety precautions. Compounds like ethyl chloroacetate are toxic if swallowed, inhaled, or absorbed through the skin, and are irritants to the eyes and respiratory system.[3][4][5]
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
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Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of any dust or vapors. Use non-sparking tools and keep away from ignition sources.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Ethyl 2-[(2-chloroacetyl)amino]acetate is a synthetically powerful and versatile chemical intermediate. Its value lies in the predictable and efficient reactivity of its chloroacetyl group, which enables its use as a key alkylating agent in the construction of diverse molecular frameworks. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in research and development, particularly in the pursuit of novel heterocyclic compounds for the pharmaceutical industry.
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